Toluene-2-d1

Catalog No.
S15733761
CAS No.
M.F
C7H8
M. Wt
93.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-2-d1

Product Name

Toluene-2-d1

IUPAC Name

1-deuterio-2-methylbenzene

Molecular Formula

C7H8

Molecular Weight

93.14 g/mol

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D

InChI Key

YXFVVABEGXRONW-UICOGKGYSA-N

Canonical SMILES

CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C=CC=C1)C

Toluene-2-d1 is a deuterated form of toluene, where one of the hydrogen atoms in the methyl group is replaced with deuterium, resulting in the chemical formula C7H7D\text{C}_7\text{H}_7\text{D}. It is a colorless, aromatic hydrocarbon that belongs to the class of compounds known as toluenes. Toluene-2-d1 retains similar physical and chemical properties to its non-deuterated counterpart but is often used in research and analytical applications due to its unique isotopic labeling, which provides insights into reaction mechanisms and molecular interactions.

Analogous to those of non-deuterated toluene. Key reactions include:

  • Electrophilic Aromatic Substitution: Similar to toluene, it undergoes electrophilic substitutions such as nitration and sulfonation.
  • Oxidation: Toluene-2-d1 can be oxidized to form benzyl alcohol and subsequently benzoic acid. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect .
  • Free Radical Reactions: The methyl group can be brominated under radical conditions, producing benzyl bromide .

Synthesis of toluene-2-d1 can be achieved through several methods:

  • From 2-Bromotoluene: A common method involves the exchange of hydrogen with deuterium using deuterated reagents.
  • Reduction of Nitro Compounds: Deuterated nitrotoluenes can be reduced to yield toluene-2-d1.
  • Hydrogenation of Aromatic Compounds: Deuterated hydrogen gas can be utilized in hydrogenation reactions involving aromatic compounds .

Toluene-2-d1 is primarily utilized in research settings, particularly in:

  • NMR Spectroscopy: As a solvent for nuclear magnetic resonance spectroscopy due to its isotopic labeling.
  • Kinetic Studies: To study reaction mechanisms and dynamics in organic chemistry.
  • Metabolic Studies: In pharmacokinetics and toxicology research, where isotopic labeling helps trace metabolic pathways.

Interaction studies involving toluene-2-d1 focus on its behavior in various chemical environments. The presence of deuterium can alter reaction rates and pathways compared to non-deuterated compounds. These studies often explore how isotopic substitution affects binding affinities and reaction kinetics in enzymatic processes or chemical transformations .

Toluene-2-d1 is closely related to several other compounds within the aromatic hydrocarbon family. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundFormulaUnique Features
TolueneC7H8Commonly used as a solvent; neurotoxic effects known.
Toluene-2,4-d2C7H6D2Another deuterated form with different isotopic labeling.
Benzyl AlcoholC7H8OAlcohol derivative; used in fragrances and as a solvent.
BenzaldehydeC7H6OAromatic aldehyde; used as a flavoring agent.
Toluene DiisocyanateC9H6N2O2Used in polyurethane production; has two isocyanate groups.

Toluene-2-d1's uniqueness lies in its isotopic labeling, which allows for detailed mechanistic studies that are not possible with non-deuterated compounds.

XLogP3

2.7

Exact Mass

93.0688770011 g/mol

Monoisotopic Mass

93.0688770011 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

Explore Compound Types